molecular formula C27H35ClN2O7 B1663887 Moexipril hydrochloride CAS No. 82586-52-5

Moexipril hydrochloride

Cat. No. B1663887
CAS RN: 82586-52-5
M. Wt: 535.0 g/mol
InChI Key: JXRAXHBVZQZSIC-JKVLGAQCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moexipril hydrochloride is a pharmaceutical compound used primarily as an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is converted into its active form, moexiprilat, in the body. This compound is used to treat high blood pressure (hypertension) by relaxing blood vessels, which helps to lower blood pressure and prevent strokes, heart attacks, and kidney problems .

In Vivo

Moexipril hydrochloride has been used extensively in in vivo studies for the evaluation of its pharmacological effects. Studies have shown that this compound has a significant effect on blood pressure and renal function in rodents. In addition, this compound has been used to study the effects of ACE inhibition on the cardiovascular system, including the effects on cardiac remodeling and myocardial infarction.

In Vitro

Moexipril hydrochloride has also been used in vitro studies to evaluate its pharmacological effects. Studies have shown that this compound has a significant inhibitory effect on ACE activity in cell culture. This compound has also been used to study the effects of ACE inhibition on the expression of genes involved in cardiovascular disease, including genes involved in inflammation and oxidative stress.

Mechanism of Action

Moexipril hydrochloride is a prodrug that is converted into moexiprilat in the body. Moexiprilat inhibits the activity of angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. Additionally, the inhibition of ACE also reduces the breakdown of bradykinin, a vasodilator, further contributing to the antihypertensive effects .

Biological Activity

Moexipril hydrochloride has a number of biological activities. In vitro studies have shown that this compound has a significant inhibitory effect on ACE activity. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities, as well as an effect on the expression of genes involved in cardiovascular disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vivo studies have shown that this compound has a significant effect on blood pressure and renal function in rodents. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities, as well as an effect on the expression of genes involved in cardiovascular disease.

Advantages and Limitations for Lab Experiments

Moexipril hydrochloride has a number of advantages and limitations for laboratory experiments. The main advantage of this compound is that it is a lipophilic compound, which makes it easy to dissolve in aqueous solutions. In addition, this compound is metabolized in the body to the active moexipril, which makes it an ideal compound for in vivo studies. However, this compound has a relatively short half-life, which can limit its use in long-term studies.

Future Directions

The use of moexipril hydrochloride in laboratory experiments is a relatively new field of research and there is still much to be explored. Future research could focus on the use of this compound in combination with other drugs to improve the efficacy of treatment. In addition, further research could focus on the use of this compound in the treatment of other conditions, such as diabetes, obesity and cancer. Furthermore, research could be conducted to explore the use of this compound in the treatment of neurological disorders, such as Alzheimer’s disease. Finally, further research could be conducted to explore the potential of this compound as an anti-inflammatory and antioxidant agent.

Biochemical Analysis

Biochemical Properties

Moexipril hydrochloride interacts with the angiotensin-converting enzyme (ACE) in humans and animals . The mechanism through which moexiprilat, the active metabolite of this compound, lowers blood pressure is believed to be primarily inhibition of ACE activity . ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II .

Cellular Effects

This compound works by relaxing blood vessels, causing them to widen . Lowering high blood pressure helps prevent strokes, heart attacks, and kidney problems . It has been found to affect less than 6% of patients who were prescribed moexipril, causing hypotension, dizziness, increased cough, diarrhea, flu syndrome, fatigue, and flushing .

Molecular Mechanism

This compound is a prodrug for moexiprilat, which inhibits ACE in humans and animals . The mechanism through which moexiprilat lowers blood pressure is believed to be primarily inhibition of ACE activity . ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II .

Temporal Effects in Laboratory Settings

This compound has been evaluated for safety in more than 2500 patients with hypertension; more than 250 of these patients were treated for approximately one year . The antihypertensive effects of this compound have been proven to continue during therapy for up to 24 months .

Dosage Effects in Animal Models

In animal studies, this compound reduced the infarct area on the mouse brain surface with a dose of 0.3 mg/kg . Other doses were not effective . Single oral doses of 2 g/kg moexipril were associated with significant lethality in mice .

Metabolic Pathways

This compound is rapidly converted to its active metabolite moexiprilat . Conversion to the active metabolite is thought to require carboxyesterases and is likely to occur in organs or tissues, other than the gastrointestinal tract, in which carboxyesterases occur . The liver is thought to be one site of conversion, but not the primary site .

Transport and Distribution

The clearance (CL) for moexipril is 441 mL/min and for moexiprilat 232 mL/min with a t ½ of 1.3 and 9.8 hours, respectively . Moexiprilat is about 50% protein bound . The volume of distribution of moexiprilat is about 183 liters .

Subcellular Localization

This compound is metabolized in the liver to form the pharmacologically active compound moexiprilat . Formation of moexiprilat is caused by hydrolysis of an ethyl ester group . Moexipril is incompletely absorbed after oral administration, and its bioavailability is low .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of moexipril hydrochloride involves multiple steps, starting from the appropriate isoquinoline derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Moexipril hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is moexiprilat, which is the active form of the drug .

Scientific Research Applications

Moexipril hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Moexipril hydrochloride is similar to other ACE inhibitors such as enalapril, lisinopril, and ramipril. it has unique properties that distinguish it from these compounds:

List of Similar Compounds

properties

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRAXHBVZQZSIC-JKVLGAQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044267
Record name Moexipril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82586-52-5
Record name Moexipril hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82586-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moexipril hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moexipril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isoquinolinecarboxylic acid, 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1), (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOEXIPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1UMG3UH45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moexipril hydrochloride
Reactant of Route 2
Moexipril hydrochloride
Reactant of Route 3
Moexipril hydrochloride
Reactant of Route 4
Moexipril hydrochloride
Reactant of Route 5
Moexipril hydrochloride
Reactant of Route 6
Moexipril hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.